methyl 2-(2,6-difluorobenzamido)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2,6-difluorobenzoyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBPQZOVPPHDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of Methyl 2 2,6 Difluorobenzamido Benzoate
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. The primary retrosynthetic disconnection for methyl 2-(2,6-difluorobenzamido)benzoate is at the central amide bond (C-N bond). This disconnection reveals the two primary building blocks required for its synthesis.
This logical bond cleavage points to two key precursors:
An amine-functionalized methyl benzoate (B1203000) derivative, which is methyl 2-aminobenzoate (B8764639) , also commonly known as methyl anthranilate.
A 2,6-difluorobenzoyl moiety, which can be derived from 2,6-difluorobenzoic acid or a more reactive derivative thereof, such as 2,6-difluorobenzoyl chloride.
Synthetic Routes for the Methyl Benzoate Moiety
The methyl benzoate component required is methyl 2-aminobenzoate (methyl anthranilate). This compound is an important intermediate in fine chemical industries and can be synthesized through several established routes. aidic.it
One of the most common industrial methods involves the Hofmann rearrangement of phthalimide. In this process, phthalic anhydride is first amidated with ammonia to form phthalamic acid, which is then treated with a hypohalite solution (e.g., sodium hypochlorite) and sodium hydroxide (B78521). The subsequent esterification with methanol (B129727) yields methyl anthranilate. google.com A variation of this process involves the direct reaction of N-chlorophthalimide with methanol and sodium hydroxide. patsnap.com
Another prevalent method is the direct esterification of anthranilic acid . Anthranilic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst, to produce the methyl ester. chemicalbook.commdpi.com While direct acid catalysis is common, the use of recoverable solid acid catalysts like zirconium-based catalysts is gaining traction due to environmental and efficiency benefits. mdpi.com
| Route | Starting Materials | Key Reactions | Advantages | Disadvantages |
| Hofmann Rearrangement | Phthalic anhydride, Ammonia, Sodium hypochlorite, Methanol | Amidation, Hofmann Rearrangement, Esterification | Accessible raw materials, Stable product | Can generate significant wastewater |
| Esterification | Anthranilic acid, Methanol | Fischer Esterification | Direct route, High atom economy | Requires acid catalyst, Reversible reaction |
| Enzymatic Esterification | Anthranilic acid, Methanol | Biocatalysis | "Green" synthesis, High specificity | Low yields, Expensive catalysts |
This table provides a summary of common synthetic routes for the methyl benzoate moiety.
Synthetic Approaches to the 2,6-Difluorobenzamido Component
The second key precursor is the 2,6-difluorobenzoyl group. This is typically sourced from 2,6-difluorobenzoic acid or its activated derivatives. The synthesis of these compounds often starts from 1,3-difluorobenzene or 2,6-difluoroaniline.
For the purpose of synthesizing the target molecule, the most relevant derivatives are 2,6-difluorobenzamide (B103285) and 2,6-difluorobenzoyl chloride.
2,6-Difluorobenzamide is a key intermediate for various chemical products. nih.gov Its synthesis is primarily achieved through the hydrolysis of 2,6-difluorobenzonitrile (B137791). chemicalbook.com This hydrolysis can be catalyzed by acids (e.g., concentrated sulfuric acid) or bases in the presence of hydrogen peroxide. prepchem.comgoogle.com For example, stirring 2,6-difluorobenzonitrile with concentrated sulfuric acid and water at elevated temperatures yields 2,6-difluorobenzamide. prepchem.com Another method involves non-catalytic hydrolysis in near-critical water, which presents a greener alternative by avoiding acid or base catalysts. google.com
2,6-Difluorobenzoyl chloride is a highly reactive derivative that is ideal for acylation reactions. It can be prepared from 2,6-difluorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comsigmaaldrich.com This acyl chloride is a liquid at room temperature and serves as a potent electrophile for the subsequent amidation step. sigmaaldrich.com
| Derivative | Starting Material | Reagents | Key Features |
| 2,6-Difluorobenzamide | 2,6-Difluorobenzonitrile | H₂SO₄/H₂O or NaOH/H₂O₂ | Hydrolysis reaction |
| 2,6-Difluorobenzoyl Chloride | 2,6-Difluorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Forms a highly reactive acyl chloride |
This table outlines the synthesis of key derivatives for the 2,6-difluorobenzamido component.
Amide Bond Formation Reactions: Methodologies and Optimization
The final and most critical step in the synthesis is the formation of the amide bond between methyl 2-aminobenzoate and the 2,6-difluorobenzoyl moiety. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions as it requires high temperatures and results in the formation of a stable ammonium carboxylate salt. algoreducation.comlibretexts.org Therefore, activation of the carboxylic acid is necessary.
There are two primary strategies for activating 2,6-difluorobenzoic acid for amidation:
Conversion to an Acyl Halide: This is a classic and highly effective method. 2,6-Difluorobenzoic acid is converted to 2,6-difluorobenzoyl chloride, as described previously. The resulting acyl chloride is highly electrophilic and reacts readily with the amine group of methyl 2-aminobenzoate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.
In Situ Activation with Coupling Reagents: This is the most common approach in modern organic synthesis, particularly for complex molecules. A coupling reagent is added to a mixture of the carboxylic acid (2,6-difluorobenzoic acid) and the amine (methyl 2-aminobenzoate). The reagent activates the carboxylic acid in situ, forming a highly reactive intermediate that is immediately trapped by the amine to form the amide bond. hepatochem.com This one-pot procedure avoids the need to isolate the often-sensitive activated species. hepatochem.com
A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions with high yields. acs.org They are generally categorized based on their core structure.
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.com They activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. The byproducts (dicyclohexylurea from DCC, for example) can sometimes complicate purification. peptide.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. They generate activated benzotriazolyl esters, which are excellent acylating agents.
Aminium/Uronium Salts: This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com These are among the most effective coupling reagents, known for fast reaction times and minimal side reactions, such as racemization in chiral substrates. hepatochem.com
The choice of reagent, solvent (e.g., dichloromethane, dimethylformamide), and base (e.g., diisopropylethylamine) depends on the specific substrates and desired reaction conditions. Optimization is often required to maximize yield and purity.
| Reagent Class | Examples | Mechanism of Action | Common Byproducts | Key Characteristics |
| Carbodiimides | DCC, EDC, DIC | Forms O-acylisourea intermediate | Substituted ureas | Cost-effective, widely used; byproduct can be insoluble (DCC) or water-soluble (EDC) |
| Phosphonium Salts | PyBOP, BOP | Forms activated benzotriazolyl ester | Phosphine oxides | Highly reactive, good for sterically hindered couplings |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Forms activated benzotriazolyl ester or N-acyluronium ion | Tetramethylurea | Very efficient, fast reactions, low racemization |
This interactive table compares common classes of amidation coupling reagents.
Esterification Chemistry for Methyl Benzoate Derivatives
The formation of the methyl ester group in this compound is typically achieved through the esterification of its carboxylic acid precursor, 2-(2,6-difluorobenzamido)benzoic acid. Several established methods for the esterification of substituted benzoic acids can be employed, with the choice often depending on the scale of the reaction, the sensitivity of the starting material, and the desired efficiency.
Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed. For instance, 2,6-dichloro-3-nitrobenzoic acid has been successfully esterified using methanol and concentrated sulfuric acid under reflux conditions for 5 hours. patsnap.com
Microwave-Assisted Esterification: A more modern and efficient approach involves the use of microwave irradiation. researchgate.netmdpi.com This technique can significantly reduce reaction times from hours to minutes. In a sealed-vessel microwave-assisted esterification, a substituted benzoic acid can be heated with an alcohol in the presence of a catalyst. researchgate.net Studies have shown that optimizing temperature and irradiation time is crucial for maximizing yield. For example, the esterification of 4-fluoro-3-nitrobenzoic acid was optimized at 130°C with a total irradiation time of 15 minutes. researchgate.net Various catalysts can be effective under these conditions, including mineral acids and N-fluorobenzenesulfonimide (NFSi), a metal-free catalyst. researchgate.netmdpi.com
Alternative Catalytic Systems: Research has explored a variety of catalysts to promote the esterification of benzoic acids under milder or more specific conditions.
Tin(II) Compounds: Tin(II) catalysts have been used for the preparation of benzoic esters, where the reaction water is removed by distillation. google.com
Borate Esters: Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to be effective for direct amidation and can also be relevant in contexts where ester and amide functionalities are present. acs.org
Solid Acid Catalysts: To simplify catalyst removal, solid acid catalysts like Amberlyst-15, a type of ion-exchange resin, can be used. dergipark.org.trgoogle.com These heterogeneous catalysts are easily filtered off from the reaction mixture post-reaction.
Enzymatic Catalysis: For a green chemistry approach, enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze esterification and amidation reactions with high efficiency and selectivity under mild conditions. nih.gov
The choice of alcohol can also impact the reaction's success, with primary alcohols generally providing higher yields compared to secondary or tertiary alcohols due to reduced steric hindrance. researchgate.net
| Method | Typical Catalyst | Typical Alcohol | Key Advantages | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄, HCl | Methanol (excess) | Cost-effective, well-established | patsnap.com |
| Microwave-Assisted Esterification | H₂SO₄, N-Fluorobenzenesulfonimide (NFSi) | Methanol, Butanol | Rapid reaction times, high efficiency | researchgate.netmdpi.com |
| Heterogeneous Catalysis | Amberlyst-15 (Ion-exchange resin) | Methanol | Easy catalyst removal, potential for recycling | dergipark.org.trgoogle.com |
| Enzymatic Catalysis | Candida antarctica Lipase B (CALB) | Various primary alcohols | Mild conditions, high selectivity, environmentally friendly | nih.gov |
Purification Techniques and Yield Enhancement Strategies
Following the esterification reaction, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. Concurrently, strategies to maximize the reaction yield are implemented during and after the synthesis.
Purification Techniques:
Aqueous Workup: The reaction mixture is typically first cooled and then treated with an aqueous solution. Washing with a mild base, such as a sodium bicarbonate or sodium carbonate solution, neutralizes the acid catalyst and removes any unreacted carboxylic acid. google.com Subsequent washes with water and brine remove residual salts and water-soluble impurities.
Solvent Extraction: The desired ester is extracted from the aqueous layer using an organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane. The organic layers are then combined and dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water. mdpi.com
Chromatography: For high-purity requirements, column chromatography is a common and effective method. mdpi.com The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a mixture of ethyl acetate and a non-polar solvent like pentane or hexane. nih.gov The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain a crystalline product with high purity.
Yield Enhancement Strategies:
The generation of scientifically accurate content for the specified sections and subsections requires precise, experimentally determined data, which includes:
¹H NMR: Chemical shifts (δ) and coupling constants (J) for each proton.
¹³C NMR: Chemical shifts (δ) for each unique carbon atom.
¹⁹F NMR: Chemical shifts (δ) for the fluorine atoms.
Multidimensional NMR: Correlation data from techniques such as COSY, HSQC, and HMBC to establish structural connectivity.
IR Spectroscopy: Wavenumbers (cm⁻¹) for the characteristic vibrational modes of the amide and ester carbonyl groups.
Without access to these foundational data points from primary scientific literature or spectral databases, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research in specialized chemical databases or future publications may be necessary to obtain the information required for a comprehensive spectroscopic elucidation of this compound.
Comprehensive Spectroscopic Elucidation of Methyl 2 2,6 Difluorobenzamido Benzoate
Infrared (IR) Spectroscopy
Aromatic Ring Vibrations and Fluorine Substituent Effects
The infrared (IR) and Raman spectra of methyl 2-(2,6-difluorobenzamido)benzoate are characterized by the distinct vibrational modes of its two aromatic rings: the 2,6-difluorobenzamido moiety and the methyl benzoate (B1203000) moiety. The presence of two strongly electronegative fluorine atoms on one of the rings introduces significant electronic and vibrational coupling effects.
Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. For the disubstituted benzoate ring, characteristic C-H stretching modes are expected. The trisubstituted difluorinated ring also exhibits C-H stretching, though the frequencies and intensities can be influenced by the adjacent fluorine atoms.
The C=C stretching vibrations within the aromatic rings, which are fundamental to the skeletal structure, are generally observed in the 1625-1430 cm⁻¹ range. In this compound, this region is complex due to the presence of two distinct rings. The vibrations are sensitive to the substitution pattern. The fluorine atoms, due to their high electronegativity, can alter the bond polarizability and dipole moments, leading to shifts in the positions and changes in the intensities of these bands compared to unsubstituted benzene.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Moiety |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Both Aromatic Rings |
| Amide N-H Stretch | ~3300 | Amide Linkage |
| Ester C=O Stretch | 1730 - 1715 | Methyl Benzoate |
| Amide C=O Stretch (Amide I) | 1680 - 1650 | Amide Linkage |
| Aromatic C=C Stretch | 1625 - 1430 | Both Aromatic Rings |
| Amide N-H Bend (Amide II) | 1550 - 1510 | Amide Linkage |
| C-F Stretch | 1350 - 1100 | Difluorobenzamido |
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and structural fragmentation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. The molecular formula for this compound is C₁₅H₁₁F₂NO₃. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the calculated monoisotopic mass can be determined with high accuracy. This experimental value is crucial for confirming the identity of the compound in complex mixtures and for verifying the outcome of a chemical synthesis.
The theoretical exact mass provides a benchmark for HRMS analysis. Any deviation between the measured and calculated mass is typically in the parts-per-million (ppm) range, confirming the elemental formula.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁F₂NO₃ |
| Calculated Monoisotopic Mass | 291.0699 Da |
| CAS Number | 679784-58-8 fluorochem.co.uk |
Fragmentation Pathways and Structural Insights
Electron ionization mass spectrometry (EI-MS) induces fragmentation of the molecular ion, providing valuable insights into the molecule's structure. The fragmentation pattern of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragments.
The primary fragmentation events are expected to occur at the amide and ester functional groups, which are the most labile sites in the molecule. Key predicted fragmentation pathways include:
Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the C-N bond. This would lead to the formation of a 2,6-difluorobenzoyl cation (m/z 141) and a methyl 2-aminobenzoate (B8764639) radical, or vice versa. The 2,6-difluorobenzoyl cation is expected to be a prominent peak due to the stability conferred by the aromatic ring.
Ester Group Fragmentation: The methyl benzoate moiety can undergo fragmentation typical of esters. This includes the loss of the methoxy (B1213986) group (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group.
Cleavage of the Amide N-C(aryl) bond: Scission of the bond between the amide nitrogen and the benzoate ring can also occur, leading to other characteristic fragment ions.
Secondary Fragmentations: The primary fragment ions can undergo further fragmentation, such as the loss of CO from acylium ions, or rearrangements like the McLafferty rearrangement if sterically feasible, although this is less likely for this specific rigid structure.
In-Depth Analysis of this compound Hindered by Lack of Publicly Available Crystallographic Data
An exhaustive search of scientific literature and chemical databases for experimental data on the molecular structure and conformational analysis of this compound has revealed a significant gap in publicly available information. Specifically, no published X-ray crystallographic studies for this compound could be located. As a result, a detailed, data-driven article adhering to the requested scientific structure cannot be generated at this time.
The user's request centered on a comprehensive analysis of the compound's solid-state structure, which would be derived from X-ray crystallography. This empirical data is the necessary foundation for a scientifically accurate discussion of the following key structural parameters:
Single-Crystal Growth and Data Collection: Information on the methods used to grow crystals suitable for diffraction and the specifics of how the diffraction data were collected is not available.
Crystal System, Space Group, and Unit Cell Parameters: These fundamental crystallographic details, which describe the crystal's symmetry and the dimensions of its basic repeating unit, are unknown.
Bond Lengths, Bond Angles, and Torsion Angles: Precise, experimentally determined values for the geometric parameters of the molecule in the solid state are absent from the scientific record.
Intermolecular Interactions: A definitive description of the supramolecular network, including hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing, cannot be provided.
Furthermore, the absence of solid-state structural data also impacts the ability to perform and validate a thorough conformational analysis in the solution and gas phases through computational methods, as there is no experimental structure to serve as a benchmark.
While research exists on analogous compounds, the strict requirement to focus solely on this compound prevents the use of data from these related molecules. Extrapolating such information would be speculative and would not meet the standard of scientific accuracy for the specific compound .
Until an X-ray crystallographic study of this compound is conducted and published, a detailed and accurate article on its molecular structure and conformational analysis as requested cannot be written.
Molecular Structure and Conformational Analysis of Methyl 2 2,6 Difluorobenzamido Benzoate
Conformational Analysis in Solution and Gas Phase
Rotational Isomerism about the Amide and Ester Bonds
The amide linkage is known to exhibit significant partial double bond character, which restricts free rotation. Consequently, the substituents around the amide bond typically adopt a planar arrangement, leading to the possibility of cis and trans isomers. In the case of methyl 2-(2,6-difluorobenzamido)benzoate, the large steric bulk of the 2,6-difluorobenzoyl group and the methyl anthranilate moiety strongly favors a trans conformation across the N1-C5 bond, where the carbonyl oxygen of the amide and the hydrogen on the nitrogen are on opposite sides. This arrangement minimizes steric hindrance. In a study of the related compound, methyl 2-(thiophene-2-carboxamido)benzoate, the 2-thiophenoyl and anthranilate groups were found to be in a trans configuration relative to each other across the C5-N1 amide bond. researchgate.net
Rotation around the C-N bond connecting the amide to the 2,6-difluorophenyl ring and the C-C bond connecting the ester group to its phenyl ring also dictates the molecule's shape. While a fully planar conformation might be expected to maximize π-system conjugation in simple benzamides, this is often not the case in sterically hindered or substituted systems. nih.govmdpi.com
| Bond | Type of Isomerism | Favored Conformation | Rationale |
| Amide (C-N) | cis/trans | trans | Minimization of steric hindrance between the bulky aryl groups. |
| Phenyl-Amide (Ar-N) | Rotational | Non-planar | Steric repulsion from ortho-fluorine substituents. nih.govmdpi.com |
| Phenyl-Ester (Ar-CO) | Rotational | Near-planar (likely) | Balance between conjugation and steric effects. |
Impact of Fluorine Substituents on Conformational Preferences
The presence of two fluorine atoms at the ortho positions (2 and 6) of the benzamide (B126) ring has a dominant effect on the conformational preferences of this compound. These fluorine substituents introduce significant steric and electronic effects that dictate the molecule's three-dimensional structure.
Computational and experimental studies on 2,6-difluorobenzamide (B103285) derivatives have demonstrated that the ortho-fluorine atoms force the amide group to rotate out of the plane of the phenyl ring. nih.govmdpi.com Unlike simple benzamides that prefer a planar or near-planar conformation to maximize conjugation, the steric repulsion between the fluorine atoms and the amide group's carbonyl oxygen and N-H group in the 2,6-difluoro-substituted system leads to a non-planar, twisted conformation. nih.govmdpi.com
A conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) revealed that its lowest energy conformation is not planar, exhibiting a torsion angle of approximately -27° between the amide group and the aromatic ring. nih.govmdpi.com This contrasts with non-fluorinated benzamides, which have a strong preference for planarity. nih.gov The energy required to achieve a more twisted conformation, which may be necessary for biological activity, is significantly lower for the 2,6-difluorobenzamide scaffold compared to its non-fluorinated counterpart. mdpi.com This suggests that the fluorine atoms act as "conformational control elements," predisposing the molecule to adopt a specific non-planar geometry. nih.govmdpi.com
These electronic effects of fluorine also play a role. The high electronegativity of fluorine alters the charge distribution within the molecule and can influence intermolecular interactions. The C-F bond is highly polarized and can participate in non-covalent interactions, further stabilizing specific conformations in a crystalline or solution environment. nih.govnih.gov The substitution of hydrogen with fluorine has been shown to suppress disorder in crystals of benzamides, indicating that fluorine's presence leads to a more well-defined and predictable packing arrangement, which is a direct consequence of its influence on molecular conformation and intermolecular forces. acs.org
Summary of Fluorine Impact on Conformation:
| Feature | Unsubstituted Benzamide | 2,6-Difluorobenzamide Moiety |
| Preferred Conformation | Planar | Non-planar (Twisted) |
| Driving Force | π-conjugation | Steric hindrance from ortho-fluorines |
| Torsion Angle (Aryl-Amide) | ~0° or 180° | Significantly deviated from planarity (e.g., ~ -27° to -58° in related compounds) nih.govmdpi.com |
| Conformational Flexibility | Higher energy barrier to non-planar states | Lower energy barrier to adopt twisted conformations mdpi.com |
Computational Chemistry and Molecular Modeling of Methyl 2 2,6 Difluorobenzamido Benzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl 2-(2,6-difluorobenzamido)benzoate, DFT calculations offer a detailed understanding of its optimized geometry, electronic characteristics, and chemical reactivity. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure accuracy. dergipark.org.tr
Optimized Molecular Geometry and Electronic Properties
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. A key structural feature of this compound is the 2,6-difluorobenzamide (B103285) motif. The presence of two fluorine atoms ortho to the amide linkage introduces significant steric hindrance and electronic effects. This results in a non-planar conformation, where the difluorinated aromatic ring is twisted out of the plane of the amide group. mdpi.com Studies on similar 2,6-difluorobenzamide derivatives have shown that this dihedral angle can be around -27°, a feature that restricts the conformational freedom of the molecule. mdpi.com
Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Atoms | Value |
| Bond Lengths (Å) | ||
| C=O (Amide) | ~ 1.24 | |
| C-N (Amide) | ~ 1.36 | |
| C-F | ~ 1.35 | |
| C=O (Ester) | ~ 1.22 | |
| C-O (Ester) | ~ 1.34 | |
| **Bond Angles (°) ** | ||
| O=C-N (Amide) | ~ 122° | |
| C-N-C | ~ 125° | |
| F-C-C | ~ 118° | |
| Dihedral Angle (°) | ||
| Aromatic Ring - Amide Plane | ~ 25-30° |
Note: These values are illustrative, based on DFT calculations of similar molecular structures, and serve to represent typical geometric parameters.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. chemmethod.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. semanticscholar.org For this compound, the HOMO is expected to be localized on the electron-rich benzoate (B1203000) portion of the molecule, while the LUMO is likely distributed over the electron-deficient difluorobenzamide moiety. DFT calculations can precisely determine the energies of these orbitals.
Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data)
| Parameter | Energy (eV) |
| EHOMO | ~ -6.5 |
| ELUMO | ~ -1.2 |
| Energy Gap (ΔE) | ~ 5.3 |
Note: These values are representative for similar aromatic amide structures and illustrate the expected output from a DFT calculation.
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is invaluable for identifying reactive sites for electrophilic and nucleophilic attacks. The MEP map is colored based on the electrostatic potential:
Red: Regions of negative potential, indicating electron-rich areas, are susceptible to electrophilic attack. In this compound, these would be concentrated around the carbonyl oxygen atoms and the highly electronegative fluorine atoms. researchgate.net
Blue: Regions of positive potential, indicating electron-deficient areas, are prone to nucleophilic attack. This potential is typically found around the hydrogen atoms, particularly the amide (N-H) proton. researchgate.net
Green: Regions of neutral or near-zero potential.
The MEP map for this compound would clearly show the electronegative pockets created by the oxygen and fluorine atoms, highlighting them as primary sites for hydrogen bonding and other intermolecular interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations can reveal the dynamic conformational changes of this compound and its interactions with its environment, such as solvent molecules.
Interaction with Solvent Molecules
MD simulations are particularly useful for analyzing the specific interactions between a solute and solvent molecules. For this compound, simulations in a solvent like water would reveal the formation and dynamics of hydrogen bonds. The amide proton (N-H) and the carbonyl oxygens of both the amide and ester groups are primary sites for hydrogen bonding with water molecules.
Furthermore, the difluorinated aromatic ring contributes to the molecule's interaction profile. This part of the molecule can engage in hydrophobic interactions and specific interactions involving the fluorine atoms, such as C-F···C=O interactions. mdpi.com By analyzing the simulation trajectories, one can calculate radial distribution functions to quantify the probability of finding solvent molecules at specific distances from atoms on the solute, providing a detailed picture of the solvation shell.
In Silico Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules like this compound, providing insights that complement and aid in the interpretation of experimental data. Through methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to calculate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic (UV-Vis) absorption spectra. These theoretical calculations are crucial for confirming molecular structures, assigning spectral bands, and understanding the electronic and vibrational characteristics of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The in silico prediction of ¹H and ¹³C NMR chemical shifts is a widely used technique to support the structural elucidation of organic molecules. nih.govrsc.org For this compound, these calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is one of the most common approaches for calculating nuclear magnetic shielding tensors. nih.govnih.gov
The process begins with the optimization of the molecule's three-dimensional geometry, usually employing a DFT functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.govrsc.org To accurately reflect experimental conditions, the influence of a solvent (e.g., chloroform-d (B32938) or DMSO-d6) is often incorporated through a continuum solvation model, such as the Polarizable Continuum Model (PCM). mdpi.com
Following geometry optimization, the NMR shielding constants are calculated at the same or a higher level of theory. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:
δ_sample = σ_TMS - σ_sample
The accuracy of these predictions is generally high, with Mean Absolute Errors (MAE) often less than 0.2 ppm for ¹H and 2 ppm for ¹³C, which is sufficient to aid in the assignment of experimental spectra. nih.gov Discrepancies between calculated and experimental values can arise from factors such as conformational flexibility, intermolecular interactions, and the limitations of the computational model.
Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Structurally Related N-Arylbenzamide Moiety
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C=O (Amide) | 164.5 | - |
| C=O (Ester) | 168.2 | - |
| O-CH₃ | 52.8 | 3.85 |
| Aromatic C-F | 160.1 (d, J=250 Hz) | - |
| Aromatic C-N (Amide) | 118.9 | - |
| Aromatic C-C=O (Ester) | 139.5 | - |
| Aromatic C-H | 111.0 - 134.0 | 7.10 - 8.20 |
| N-H | - | 10.50 |
Note: Data presented is illustrative for a similar molecular scaffold, calculated using the GIAO method with B3LYP/6-311+G(d,p) in a simulated chloroform (B151607) solvent. The values for the target molecule may vary. J-couplings are typically not directly calculated in standard GIAO calculations but can be estimated.
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations of vibrational spectra are invaluable for assigning the absorption bands observed in experimental infrared (IR) and Raman spectroscopy. For this compound, these computations involve calculating the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). researchgate.netnih.gov
The process starts with the same geometry optimization step as for NMR calculations, finding the minimum energy conformation of the molecule. Subsequently, a frequency calculation is performed at the same level of theory. This not only yields the vibrational modes but also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)). mdpi.com The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode in terms of contributions from internal coordinates (stretching, bending, torsion). nih.gov
Key vibrational modes for this compound that can be predicted include:
N-H stretching and bending vibrations.
C=O stretching from both the amide and ester groups.
C-F stretching from the difluorobenzoyl moiety.
Aromatic C-H and C=C stretching.
O-CH₃ group vibrations.
Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in an Analogous Aromatic Amide-Ester Structure
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| N-H Stretch | 3450 | Medium | Low |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | High |
| C=O Stretch (Amide I) | 1685 | Very Strong | Medium |
| C=O Stretch (Ester) | 1720 | Very Strong | Medium |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Strong | High |
| N-H Bend (Amide II) | 1530 | Strong | Low |
| C-F Stretch | 1250 | Strong | Medium |
| C-O Stretch (Ester) | 1150 | Strong | Low |
Note: These are representative values based on DFT calculations (e.g., B3LYP/6-311++G(d,p)) for similar molecules. The exact frequencies and intensities for the target compound will depend on its specific electronic and structural properties.
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. rsc.orgmdpi.com These calculations provide information on the electronic transitions between molecular orbitals, including their excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths (which relate to absorption intensities). researchgate.net
The calculation is typically performed on the previously optimized ground-state geometry. A TD-DFT calculation with a suitable functional (e.g., B3LYP, CAM-B3LYP, or ωB97X-D) and basis set is then carried out, often including a solvent model to account for solvatochromic shifts. researchgate.netchemrxiv.org The output provides a list of vertical electronic excitations, the orbitals involved in these transitions (e.g., HOMO to LUMO), and their corresponding oscillator strengths. researchgate.net
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl and amide functionalities. Computational analysis can help assign the observed absorption bands to specific electronic transitions and understand how structural features, such as the fluorine substituents, influence the absorption profile. researchgate.netnih.gov
Table 3: Example of TD-DFT Predicted Electronic Transitions for a Related Aromatic Compound
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 345 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 290 | 0.08 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 265 | 0.42 | HOMO → LUMO+1 (π→π) |
| S₀ → S₄ | 240 | 0.01 | n(O) → LUMO (n→π) |
Note: This table provides a hypothetical example of TD-DFT output (e.g., at the B3LYP/6-311+G(d,p) level with a PCM solvent model) for a molecule with similar chromophores. The actual absorption wavelengths and intensities are highly dependent on the specific molecular structure and the computational method employed.
Chemical Reactivity and Advanced Derivatization of Methyl 2 2,6 Difluorobenzamido Benzoate
Reactivity of the Amide Linkage
The amide bond in methyl 2-(2,6-difluorobenzamido)benzoate is a key site for chemical modification. Its reactivity is influenced by the steric hindrance imposed by the ortho-fluorine atoms on the benzoyl group and the electronic nature of the substituents on both aromatic rings.
Hydrolysis Mechanisms
The hydrolysis of the amide linkage in this compound, which would lead to 2,6-difluorobenzoic acid and methyl anthranilate, can be achieved under acidic or basic conditions. However, the steric hindrance from the two ortho-fluorine atoms on the benzoyl group makes the amide bond relatively robust and resistant to cleavage.
Under acidic conditions, the reaction would proceed via protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to the steric hindrance around the amide carbonyl, forcing conditions such as high temperatures and strong acids or bases are likely required to achieve efficient hydrolysis.
Studies on the hydrolysis of the related compound, 2,6-difluorobenzamide (B103285), have shown that it can be hydrolyzed to 2,6-difluorobenzoic acid. This can be accomplished non-catalytically in high-temperature liquid water or through acid/base catalysis, although the latter can lead to environmental concerns. nih.gov The hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide has been studied, and it is noted that di-ortho-substitution can significantly inhibit alkaline hydrolysis of aromatic nitriles. semanticscholar.org
| Reaction | Reagents and Conditions | Products | Notes |
| Acid-catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | 2,6-Difluorobenzoic acid, Methyl anthranilate | Requires forcing conditions due to steric hindrance. |
| Base-catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH), heat | 2,6-Difluorobenzoate, Methyl anthranilate | Steric hindrance from ortho-fluorines slows the reaction. |
This table presents hypothetical data based on the general principles of amide hydrolysis and reactivity of similar compounds.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amide linkage possesses a lone pair of electrons, allowing for N-alkylation and N-acylation reactions. However, the steric bulk of the 2,6-difluorobenzoyl group and the delocalization of the nitrogen lone pair into the carbonyl group reduce its nucleophilicity, making these reactions challenging.
N-Alkylation: Direct N-alkylation of such a sterically hindered amide is generally difficult. Methods for the N-alkylation of amides often require strong bases to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. For instance, reductive alkylation using formaldehyde (B43269) and hydrogen in the presence of a catalyst is a known method for the N-methylation of methyl anthranilate. google.com Cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols has also been reported as an efficient method. nih.gov
N-Acylation: N-acylation would lead to the formation of an imide. This transformation typically requires a strong acylating agent and often a catalyst. The reaction of N-aryl amides with acyl chlorides can be promoted by various catalysts. rsc.org An efficient method for N-acylation of amides utilizes a pyridine (B92270) ring as an internal nucleophilic catalyst to give imides in moderate to excellent yields. semanticscholar.org
| Reaction | Typical Reagents | Potential Product | Challenges |
| N-Alkylation | Strong base (e.g., NaH), Alkyl halide (e.g., CH₃I) | Methyl 2-[(2,6-difluorobenzoyl)(alkyl)amino]benzoate | Steric hindrance and reduced nucleophilicity of the amide nitrogen. |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., pyridine) | Methyl 2-[acyl(2,6-difluorobenzoyl)amino]benzoate | Steric hindrance and electronic effects. |
This table presents hypothetical data based on general methods for N-alkylation and N-acylation of amides.
Transformations at the Methyl Ester Moiety
The methyl ester group is another key site for the derivatization of this compound, allowing for a range of transformations.
Saponification and Transesterification
Saponification: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be readily achieved by treatment with a base, such as sodium hydroxide or potassium hydroxide, in a process known as saponification. jmb.or.kr This reaction is typically carried out in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol. The resulting carboxylate salt can then be acidified to yield the free carboxylic acid, 2-(2,6-difluorobenzamido)benzoic acid.
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically acid- or base-catalyzed and involves reacting the methyl ester with an excess of another alcohol (e.g., ethanol, isopropanol) to replace the methoxy (B1213986) group with the corresponding alkoxy group.
Reduction to Alcohol Derivatives
The methyl ester can be reduced to a primary alcohol, [2-(2,6-difluorobenzamido)phenyl]methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. masterorganicchemistry.comlibretexts.orgbyjus.comucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ can also reduce amides, but esters are generally more reactive towards LiAlH₄ than amides, allowing for some degree of selectivity under carefully controlled conditions. masterorganicchemistry.com
| Reaction | Reagents and Conditions | Product |
| Saponification | 1. NaOH or KOH, H₂O/MeOH, heat; 2. H₃O⁺ | 2-(2,6-Difluorobenzamido)benzoic acid |
| Transesterification | R'OH, acid or base catalyst, heat | Alkyl 2-(2,6-difluorobenzamido)benzoate |
| Reduction | 1. LiAlH₄, THF or Et₂O; 2. H₂O workup | [2-(2,6-Difluorobenzamido)phenyl]methanol |
This table presents expected reactions based on the known reactivity of methyl esters.
Reactions Involving the Fluorinated Phenyl Ring
The 2,6-difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms and the amide group. However, it is activated towards nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comopenstax.org
The fluorine atoms can act as leaving groups when the ring is attacked by strong nucleophiles. The presence of the electron-withdrawing benzamido group, particularly its carbonyl function, can further activate the ring for such substitutions, especially at the ortho and para positions relative to the carbonyl group's point of attachment (though in this case, the fluorines are ortho to the point of attachment). SₙAr reactions typically require a strong nucleophile and may necessitate elevated temperatures. libretexts.orgopenstax.org Potential nucleophiles could include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) could potentially lead to the substitution of one or both fluorine atoms with methoxy groups.
The reactivity of polyfluorobenzenes with nucleophilic reagents has been studied, and it is known that fluorine is more readily replaced than other halogens. nih.gov In many cases of disubstitution on hexafluorobenzene, the incoming groups orient themselves para to each other. nih.gov
| Reaction Type | Potential Reagents | Possible Products | Key Considerations |
| Nucleophilic Aromatic Substitution (SₙAr) | Strong nucleophiles (e.g., NaOMe, R₂NH) | Substitution of one or both fluorine atoms | Requires forcing conditions; regioselectivity may vary. |
This table presents potential reactions based on the principles of nucleophilic aromatic substitution on activated fluoroarenes.
Electrophilic Aromatic Substitution (Directed ortho Metalation)
Classical electrophilic aromatic substitution (SEAr) reactions like nitration or halogenation on the unsubstituted this compound scaffold are complex due to the presence of two competing aromatic rings and multiple directing groups. The benzoate (B1203000) ring is substituted with an ortho, para-directing amido group and a meta-directing ester group. The 2,6-difluorobenzoyl ring is strongly deactivated by the two electron-withdrawing fluorine atoms and the amide carbonyl group.
A more precise and powerful strategy for the functionalization of this scaffold is Directed ortho Metalation (DoM). wikipedia.org DoM utilizes a Directed Metalation Group (DMG) to chelate a strong organolithium base (like n-butyllithium or sec-butyllithium), facilitating the deprotonation of a specific, adjacent ortho-proton. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles, allowing for highly regioselective substitution. wikipedia.org
In this compound, the secondary amide group (-CONH-) serves as a potent DMG. wikipedia.org This allows for selective deprotonation at two possible positions: the C3 position of the benzoate ring or the C3' position of the difluorobenzoyl ring.
Metalation on the Benzoate Ring: The amide is a stronger DMG than the methyl ester. Therefore, treatment with an organolithium base is expected to preferentially direct metalation to the C3 position, which is ortho to the powerful amide DMG.
Metalation on the Difluorobenzoyl Ring: While the fluorine atoms are deactivating, the amide can also direct metalation to the C3' position. The acidity of this proton is increased by the inductive effect of the adjacent fluorine atoms.
The precise site of metalation can often be controlled by adjusting reaction conditions such as the base, solvent, and temperature. Following lithiation, the introduction of an electrophile allows for the synthesis of a diverse array of derivatives.
Table 1: Potential Derivatives of this compound via Directed ortho Metalation (DoM)
| Electrophile | Reagent Example | Resulting Functional Group | Potential Product Structure (Substitution at C3) |
|---|---|---|---|
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | Methyl 3-(trimethylsilyl)-2-(2,6-difluorobenzamido)benzoate |
| Iodination | Iodine (I₂) | -I | Methyl 3-iodo-2-(2,6-difluorobenzamido)benzoate |
| Carboxylation | Carbon dioxide (CO₂) | -COOH | 2-(2,6-Difluorobenzamido)-3-(methoxycarbonyl)benzoic acid |
| Hydroxylation | MoOPH | -OH | Methyl 3-hydroxy-2-(2,6-difluorobenzamido)benzoate |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. libretexts.orglibretexts.org
The this compound scaffold contains a 2,6-difluorobenzoyl moiety, which is a potential substrate for SNAr.
Reactivity of the 2,6-Difluorobenzoyl Ring: This ring possesses two fluorine atoms, which can function as leaving groups. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent amide carbonyl group. Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace one or both of the fluorine atoms, particularly under forcing conditions (e.g., high temperature, polar aprotic solvents). The substitution of polyfluoroarenes is a known method for C-O and C-N bond formation. nih.gov
Reactivity of the Benzoate Ring: The benzoate ring lacks a suitable leaving group and is not sufficiently activated for SNAr to occur under typical conditions.
The regioselectivity of the substitution on the difluorobenzoyl ring would be influenced by the steric hindrance and the electronic environment.
Table 2: Potential Derivatives via Nucleophilic Aromatic Substitution (SNAr) on the Difluorobenzoyl Ring
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Methoxide | Sodium methoxide (NaOMe) | Methyl 2-(2-fluoro-6-methoxybenzamido)benzoate |
| Phenoxide | Sodium phenoxide (NaOPh) | Methyl 2-(2-fluoro-6-phenoxybenzamido)benzoate |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | Methyl 2-(2-fluoro-6-(phenylthio)benzamido)benzoate |
Synthesis of Heterocyclic Analogues Derived from the Scaffold
The structural arrangement of this compound, specifically the ortho relationship between the amide and the methyl ester on the benzoate ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can be readily initiated to form valuable heterocyclic cores, most notably quinazolinones.
The synthesis of 4(3H)-quinazolinones from N-acyl anthranilic acid derivatives is a well-established and versatile transformation in medicinal chemistry. nih.govnih.gov This is typically achieved through a condensation reaction.
In the case of this compound, treatment with a base can induce the amide nitrogen to act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. The subsequent elimination of methanol results in the formation of a six-membered heterocyclic ring. Alternatively, reaction with hydrazine (B178648) can lead to 3-aminoquinazolinones. nih.gov
This cyclization leads to the formation of 2-(2,6-difluorophenyl)-4(3H)-quinazolinone , a scaffold that is of significant interest in drug discovery.
Table 3: Synthesis of Heterocyclic Analogues from this compound
| Reagent(s) | Reaction Type | Product |
|---|---|---|
| Sodium methoxide (NaOMe) in Methanol | Base-catalyzed intramolecular cyclization | 2-(2,6-Difluorophenyl)-4(3H)-quinazolinone |
| Hydrazine hydrate (B1144303) (N₂H₄·H₂O) in Ethanol | Cyclocondensation | 3-Amino-2-(2,6-difluorophenyl)quinazolin-4(3H)-one |
Structure Property Relationship Spr and Structure Activity Relationship Sar Studies
Impact of Structural Modifications on Electronic Properties
The introduction of two fluorine atoms at the ortho positions of the benzamide (B126) ring profoundly influences the electronic landscape of the entire molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect can significantly alter the electron density distribution, impacting the reactivity of the molecule.
Computational studies on related benzamide structures provide insights into these electronic modifications. The strong negative inductive effect of the fluorine atoms can decrease the electron density of the aromatic ring, which in turn affects the nucleophilicity and electrophilicity of different parts of the molecule. This redistribution of electron density can also influence the acidity of the N-H proton of the amide linkage and the susceptibility of the carbonyl group to nucleophilic attack.
A hypothetical modification, such as replacing the fluorine atoms with less electronegative halogens like chlorine, would be expected to lessen the inductive withdrawal, thereby increasing the electron density on the aromatic ring. Conversely, the introduction of strong electron-donating groups on the benzoate (B1203000) ring could counteract the electron-withdrawing nature of the difluorobenzamide moiety.
Table 1: Hypothetical Electronic Property Comparison of Analogues
| Compound | Substituent at 2,6-positions | Expected Impact on Benzamide Ring Electron Density |
| Methyl 2-(benzamido)benzoate | H | Baseline |
| Methyl 2-(2,6-difluorobenzamido)benzoate | F | Significant Decrease |
| Methyl 2-(2,6-dichlorobenzamido)benzoate | Cl | Moderate Decrease |
| Methyl 2-(2,6-dimethylbenzamido)benzoate | CH₃ | Increase |
Conformational Flexibility and its Chemical Implications
A critical aspect of the structure of this compound is its conformational flexibility, particularly the rotation around the C-N amide bond and the C-C bond connecting the amide to the difluorophenyl ring. The presence of the two ortho-fluorine atoms introduces significant steric hindrance, which forces the amide group out of the plane of the difluorophenyl ring. nih.gov
Computational studies on the closely related molecule, 2,6-difluoro-3-methoxybenzamide (B3025189), have shown that the presence of the fluorine atoms leads to a non-planar conformation, with a calculated dihedral angle of -27° between the carboxamide group and the aromatic ring. nih.gov This is in stark contrast to unsubstituted benzamides which tend to be planar to maximize resonance stabilization. This enforced non-planarity has profound chemical implications. It disrupts the π-conjugation between the aromatic ring and the amide group, which can affect the electronic properties and reactivity of the molecule.
This non-planar conformation is also crucial for the biological activity observed in many 2,6-difluorobenzamide-containing compounds. nih.gov It is believed that this pre-organized, non-planar state reduces the energetic penalty for the molecule to adopt a specific bioactive conformation when binding to a biological target. nih.gov The energy gap to reach a specific bioactive conformation (with a dihedral angle of -58°) from the most stable conformation is significantly lower for 2,6-difluorobenzamide (B103285) (1.98 kcal/mol) compared to a planar benzamide (3.71 kcal/mol). nih.gov
Table 2: Torsional Angle Data for Related Benzamide Structures
| Compound | Dihedral Angle (Aromatic Ring - Amide) | Reference |
| 2,6-difluoro-3-methoxybenzamide | -27° | nih.gov |
| Co-crystallized 2,6-difluorobenzamide ligand | -58° | nih.gov |
Analysis of Substructure Contributions to Overall Molecular Behavior
The molecular behavior of this compound can be dissected by analyzing the contributions of its key substructures: the 2,6-difluorobenzamide motif and the methyl benzoate moiety.
The 2,6-Difluorobenzamide Motif: As discussed, this is the defining feature of the molecule. Its contributions include:
Inducing Non-Planarity: The steric bulk of the ortho-fluorine atoms forces a twisted conformation, which is critical for its interaction with biological targets. nih.gov
Modulating Electronic Properties: The strong electronegativity of fluorine atoms withdraws electron density from the aromatic ring, influencing its reactivity.
Hydrophobic Interactions: The fluorine atoms can participate in favorable hydrophobic interactions with complementary pockets in biological macromolecules. nih.gov
Hydrogen Bonding: The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing for crucial interactions with biological receptors.
The Methyl Benzoate Moiety: This part of the molecule also plays a significant role:
Ester Functionality: The methyl ester group is a potential site for hydrolysis and can also act as a hydrogen bond acceptor.
Design Principles for Analogues with Tuned Chemical Reactivity
Building upon the understanding of the structure-property relationships of this compound, several design principles can be proposed for creating analogues with tailored chemical reactivity.
Modulating Electronic Properties through Substitution:
To increase electrophilicity of the difluorobenzamide ring, additional electron-withdrawing groups could be introduced at the meta or para positions. This would make the ring more susceptible to nucleophilic aromatic substitution.
To decrease electrophilicity , electron-donating groups could be introduced, which would enhance the ring's reactivity towards electrophiles.
Altering Conformational Preferences:
Replacing the ortho-fluorine atoms with bulkier groups (e.g., chlorine, methyl) would likely increase the dihedral angle between the amide and the aromatic ring, further disrupting conjugation and potentially locking the molecule in a more twisted conformation.
Modifying the Linker:
The amide linker is crucial for the molecule's structure. Replacing it with other functional groups, such as an ester or a sulfonamide, would dramatically alter the geometry, hydrogen bonding capabilities, and electronic communication between the two aromatic rings. However, studies on related compounds have shown that modification of the benzamide motif can be highly detrimental to biological activity. nih.gov
Varying the Ester Group:
The methyl ester can be modified to other esters (e.g., ethyl, tert-butyl) to alter steric bulk and susceptibility to hydrolysis. Conversion to a carboxylic acid would introduce a negative charge at physiological pH, drastically changing the molecule's solubility and potential interactions.
Table 3: Design Strategies for Tuning Chemical Reactivity
| Desired Change in Reactivity | Proposed Modification | Rationale |
| Increase susceptibility to nucleophilic attack on the difluorophenyl ring | Add electron-withdrawing groups to the difluorophenyl ring | Further decrease electron density of the ring |
| Enhance steric hindrance and torsional strain | Replace ortho-fluorines with larger groups (e.g., Cl, CH₃) | Increase the dihedral angle and lock conformation |
| Alter hydrogen bonding and electronics | Replace the amide linker with a sulfonamide | Change the geometry and electronic properties of the linker |
| Modify solubility and hydrolysis rate | Change the methyl ester to other alkyl esters or a carboxylic acid | Alter steric and electronic properties of the ester/acid group |
By systematically applying these design principles, it is possible to create a library of analogues of this compound with fine-tuned chemical reactivity, allowing for a more detailed exploration of its structure-activity relationships.
Future Prospects and Research Directions
Exploration of Novel Synthetic Methodologies
The synthesis of amides is a cornerstone of organic chemistry, and the development of more efficient, sustainable, and versatile methods for their preparation is an ongoing endeavor. For a molecule like methyl 2-(2,6-difluorobenzamido)benzoate, future research will likely focus on moving beyond traditional coupling reactions, which can be lengthy and generate significant waste.
Recent advancements in amide synthesis offer intriguing possibilities. Methodologies that are more environmentally friendly, such as those that are solvent-free, are gaining traction. One such approach involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst, which could be adapted for the synthesis of this and similar compounds. semanticscholar.org Furthermore, the use of visible-light-mediated reactions presents another innovative route, offering mild reaction conditions and the potential for novel reactivity patterns. nih.gov The exploration of enzymatic methods for amide bond formation also represents a green and highly selective alternative that could be applied to the synthesis of this compound.
A comparative look at a traditional versus a potential novel synthetic approach is presented below:
| Feature | Traditional Synthesis (e.g., Acyl Chloride) | Novel Green Synthesis (e.g., Boric Acid Catalyzed) |
| Reagents | Often involves hazardous reagents like thionyl chloride. semanticscholar.org | Utilizes readily available and less hazardous materials like urea and boric acid. semanticscholar.org |
| Solvents | Typically requires organic solvents, leading to potential environmental concerns. bohrium.com | Can often be performed under solvent-free conditions. bohrium.com |
| Byproducts | Can generate stoichiometric amounts of waste. | Byproducts are generally more benign (e.g., water, carbon dioxide). |
| Conditions | May require harsh reaction conditions. | Often proceeds under milder conditions. |
Development of High-Throughput Characterization Workflows
As the exploration of novel synthetic routes accelerates, the ability to rapidly and efficiently characterize the resulting compounds becomes paramount. High-throughput screening (HTS) and characterization are no longer confined to the biological sciences and are increasingly being adopted in chemical research. For this compound and its analogues, the development of automated workflows that integrate synthesis, purification, and analysis will be crucial.
Future research in this area could involve the use of mass spectrometry-based techniques, such as SAMDI (Self-Assembled Monolayers for Desorption and Ionization), which allows for the rapid, label-free analysis of small molecules. acs.org The integration of such analytical methods with automated synthesis platforms can create a closed-loop system for the rapid discovery and optimization of reaction conditions. Furthermore, the establishment of comprehensive databases of spectral and physicochemical properties for this class of compounds will be essential for streamlining their identification and characterization.
Advanced Computational Predictions for Complex Reactivity
The field of computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and reducing the need for trial-and-error synthesis. For this compound, advanced computational models can provide valuable insights into its behavior and potential applications.
Ensemble learning and other machine learning techniques are increasingly being used to predict drug-target interactions with reasonable accuracy. nih.govspringernature.com Such computational methods could be employed to screen for potential biological targets of this compound, leveraging the known activities of the 2,6-difluorobenzamide (B103285) scaffold. nih.govspringernature.comnih.gov These computational approaches can help to prioritize which biological systems to investigate experimentally. nih.gov Quantum mechanical calculations can also be used to model reaction pathways and predict the outcomes of different synthetic strategies, aiding in the design of more efficient and selective syntheses.
Applications as a Building Block in Complex Chemical Synthesis
The 2,6-difluorobenzamide moiety is recognized as a key pharmacophore in medicinal chemistry, imparting unique properties to molecules that contain it. nbinno.com The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nbinno.com This makes this compound a potentially valuable building block for the synthesis of more complex and biologically active molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-(2,6-difluorobenzamido)benzoate, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step process starting with 2,6-difluorobenzoic acid (precursor) . Key steps include:
- Amidation : Reacting 2,6-difluorobenzoyl chloride with methyl 2-aminobenzoate under anhydrous conditions to form the benzamido intermediate.
- Esterification : Protecting the carboxylic acid group using methanol and acid catalysis.
Characterization involves NMR (¹H/¹³C) for structural confirmation (e.g., fluorine coupling patterns) and HPLC for purity assessment (>95% threshold) .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer : Solubility challenges arise from the aromatic/fluorinated structure. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to prevent precipitation in aqueous buffers .
- pH adjustment : Test stability across pH 6–8 (common physiological range) using UV-Vis spectroscopy to monitor degradation .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- Methodological Answer :
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., 267.06 g/mol) and detect impurities .
- X-ray crystallography : Resolve crystal structure for unambiguous assignment of substituent positions (e.g., fluorine vs. methyl groups) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., anticancer vs. neurotoxic effects) be resolved?
- Methodological Answer :
- Dose-response profiling : Use a tiered approach (IC₅₀ determination in cancer cells vs. neuronal cell lines) to identify selective toxicity thresholds .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) to differentiate apoptosis pathways (e.g., caspase-3 activation) from off-target effects .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer :
- Photolysis/hydrolysis studies : Expose the compound to UV light (λ = 254 nm) or aqueous buffers at varying temperatures. Monitor degradation via LC-MS to identify breakdown products (e.g., 2,6-difluorobenzoic acid) .
- Microbial metabolism assays : Use soil microcosms to assess biodegradation rates under aerobic/anaerobic conditions .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., HDACs or kinases) to prioritize in vitro testing .
- QSAR analysis : Corrogate substituent effects (e.g., fluorine vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .
Methodological Challenges & Solutions
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Solution :
- Standardize assay conditions : Use identical passage numbers, serum concentrations, and incubation times.
- Include positive controls : Compare with known fluorinated analogs (e.g., fludarabine) to validate assay sensitivity .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
